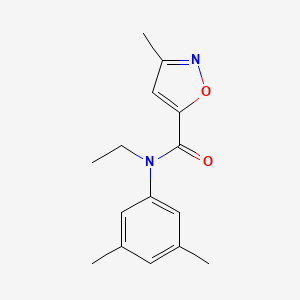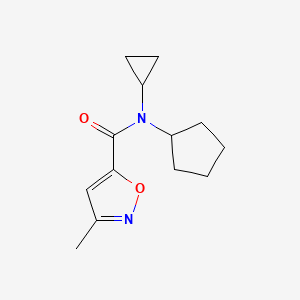
N-(3,5-dimethylphenyl)-N-ethyl-3-methyl-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-N-ethyl-3-methyl-1,2-oxazole-5-carboxamide, commonly known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOX belongs to the oxazole class of compounds and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of DMOX is not fully understood. However, it has been proposed that DMOX exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. DMOX has also been found to modulate the expression of certain genes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
DMOX has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DMOX has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DMOX has been found to have analgesic effects by modulating the activity of certain neurotransmitters.
実験室実験の利点と制限
DMOX has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. DMOX also exhibits a wide range of biological activities, making it a versatile compound for use in different types of experiments. However, DMOX has some limitations. It is not very water-soluble, which may limit its use in certain types of experiments. In addition, DMOX has not been extensively studied in vivo, and its toxicity profile is not well understood.
将来の方向性
There are several future directions for research on DMOX. One potential area of research is the development of new derivatives of DMOX with improved biological activities. Another area of research is the investigation of the mechanism of action of DMOX in more detail. This could lead to the identification of new targets for the development of therapeutic agents. Finally, more studies are needed to investigate the toxicity profile of DMOX in vivo, which could help to determine its potential use as a therapeutic agent.
Conclusion
In conclusion, DMOX is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits a wide range of biological activities and has been investigated for its potential use as a diagnostic tool and in the development of new antibiotics. Although more research is needed to fully understand its mechanism of action and toxicity profile, DMOX has the potential to become an important therapeutic agent in the future.
合成法
The synthesis of DMOX involves the reaction of 3,5-dimethylphenyl isocyanate with ethyl 3-methyl-2-oxazolecarboxylate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield DMOX. The yield of DMOX can be improved by optimizing the reaction conditions, such as temperature and reaction time.
科学的研究の応用
DMOX has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. DMOX has also been investigated for its potential use as a diagnostic tool in the detection of cancer cells. In addition, DMOX has been found to have antifungal and antibacterial activities, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-N-ethyl-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-17(13-7-10(2)6-11(3)8-13)15(18)14-9-12(4)16-19-14/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRDJPJIWWXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC(=C1)C)C)C(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N-ethyl-3-methyl-1,2-oxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547667.png)
![N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7547671.png)
![[2-(4-methylsulfonylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547676.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)
![1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)
![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)
![1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)

![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)
